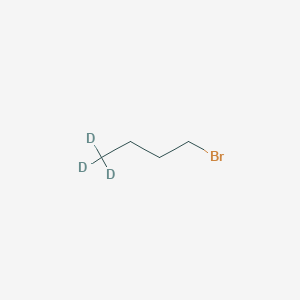
1-Bromobutane-4,4,4-d3
描述
1-Bromobutane-4,4,4-d3: 1-Bromobutane-d3 , is a deuterated derivative of 1-Bromobutane. This compound is an organobromine compound with the formula C₄H₉Br, where three hydrogen atoms are replaced by deuterium. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used in organic synthesis as a source of the butyl group.
准备方法
Synthetic Routes and Reaction Conditions:
From Butanol: One common method to prepare 1-Bromobutane-4,4,4-d3 is by treating butanol with hydrobromic acid. The reaction follows an S_N2 mechanism, where the hydroxyl group of butanol is protonated by the acid, making it a better leaving group.
Free-Radical Addition: Another method involves the free-radical addition of hydrogen bromide to 1-butene.
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of butanol with hydrobromic acid in the presence of a strong acid like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of butanol to this compound .
化学反应分析
Types of Reactions:
Substitution Reactions: As a primary haloalkane, 1-Bromobutane-4,4,4-d3 is prone to S_N2 type reactions.
Formation of Grignard Reagents: When combined with magnesium metal in dry ether, this compound forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.
Formation of n-Butyllithium: this compound can be used as a precursor to n-butyllithium by reacting with lithium metal.
Common Reagents and Conditions:
Magnesium Metal in Dry Ether: For the formation of Grignard reagents.
Lithium Metal: For the formation of n-butyllithium.
Potassium Fluoride in Ethylene Glycol: For the formation of 1-fluorobutane.
Major Products:
Grignard Reagents: Used in various organic synthesis reactions.
n-Butyllithium: Used as a strong base and nucleophile in organic synthesis.
1-Fluorobutane: Formed by reacting this compound with potassium fluoride.
科学研究应用
Chemistry:
Isotope Labeling: 1-Bromobutane-4,4,4-d3 is used in the synthesis of deuterated compounds, which are valuable in various spectroscopic studies.
Biology and Medicine:
Pharmacokinetics Studies: Deuterated compounds like this compound are used to study the metabolic pathways and pharmacokinetics of drugs.
Industry:
作用机制
Mechanism: 1-Bromobutane-4,4,4-d3 exerts its effects primarily through nucleophilic substitution reactions. The bromide ion is a good leaving group, making the compound highly reactive in S_N2 reactions. The deuterium atoms do not significantly alter the reactivity of the compound but are useful for tracing and studying reaction mechanisms .
Molecular Targets and Pathways:
相似化合物的比较
1-Bromobutane: The non-deuterated version of 1-Bromobutane-4,4,4-d3.
2-Bromobutane: An isomer of this compound with the bromine atom on the second carbon.
tert-Butyl Bromide: A tertiary haloalkane with different reactivity compared to this compound.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling and tracing studies. This property is particularly useful in spectroscopic studies and in understanding reaction mechanisms .
属性
IUPAC Name |
4-bromo-1,1,1-trideuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481753 | |
| Record name | Butyl Bromide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55724-42-0 | |
| Record name | Butyl Bromide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55724-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)

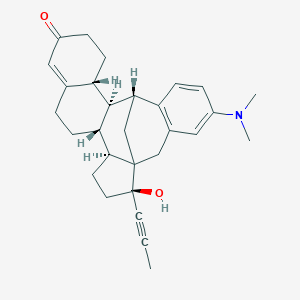

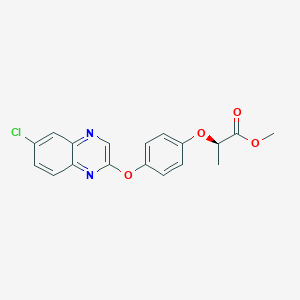
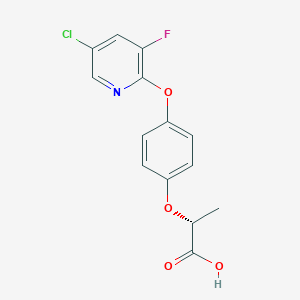

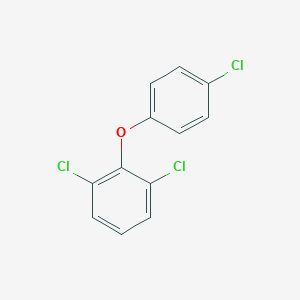
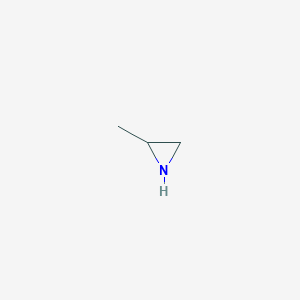
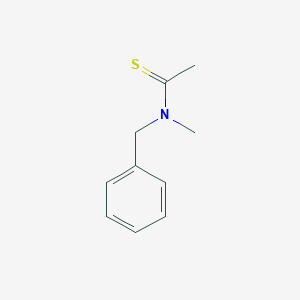
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)

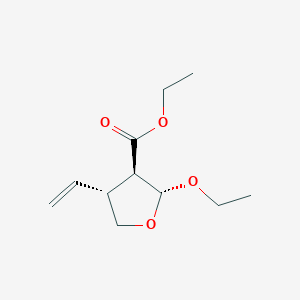
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
